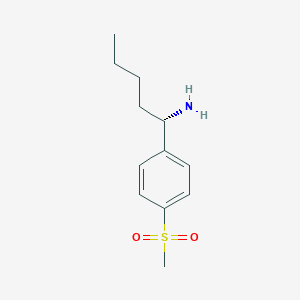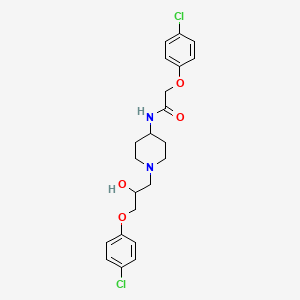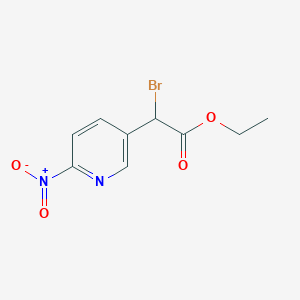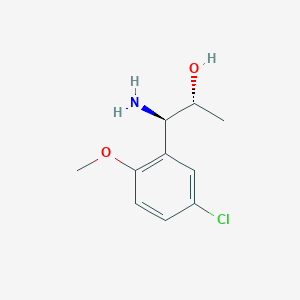
(1R,2R)-1-Amino-1-phenylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-phenylpropan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of both amino and hydroxyl functional groups attached to a chiral carbon framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a hydroxy ketone precursor using ammonia and Raney nickel as a catalyst. Another method includes the ammonolysis of an epoxide derivative, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and resolution techniques is often employed to obtain the enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
(1R,2R)-1-Amino-1-phenylpropan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including selective norepinephrine reuptake inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent in chiral separations.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-OL involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the release of amp-activated protein from cells and inhibit the production of inflammatory cytokines and chemokines in human monocytes . These interactions contribute to its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol:
(1R,2R)-2-Amino-1-phenyl-1,3-propanediol: This compound is closely related and has been studied for its potential in various synthetic applications.
Uniqueness
(1R,2R)-1-Amino-1-phenylpropan-2-OL is unique due to its specific combination of amino and hydroxyl groups attached to a chiral carbon. This structural feature makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 |
InChI Key |
AAEOXZIUGCXWTF-APPZFPTMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)







![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)

